molecular formula C12H9ClN2O4 B12480521 5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide

5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide

Cat. No.: B12480521
M. Wt: 280.66 g/mol
InChI Key: JDMRHZDHUDKTID-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide is a chemical compound with the molecular formula C11H9ClN2O3 It is characterized by the presence of a chloro group, a furan ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF)

    Oxidation: Potassium permanganate, aqueous or organic solvents

Major Products Formed

    Reduction: 5-chloro-N-(furan-2-ylmethyl)-2-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: Furan-2-carboxylic acid derivatives

Scientific Research Applications

5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and chloro group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(furan-2-ylmethyl)-2-methoxyaniline
  • 5-chloro-N-(furan-2-ylmethyl)-2-methylaniline
  • 5-chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine

Uniqueness

5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.

Properties

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide

InChI

InChI=1S/C12H9ClN2O4/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)

InChI Key

JDMRHZDHUDKTID-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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